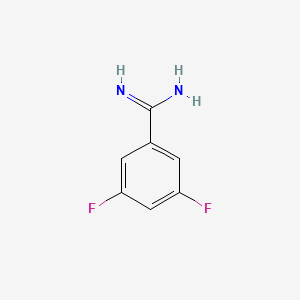

3,5-Difluoro-benzamidine

Overview

Description

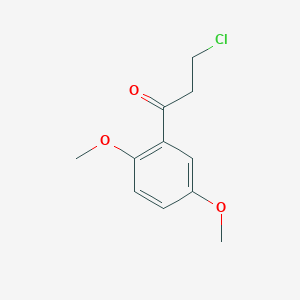

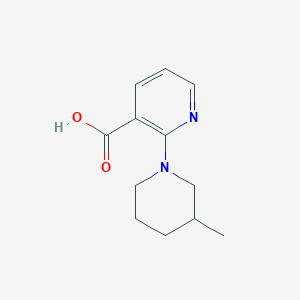

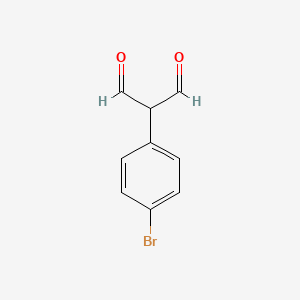

3,5-Difluoro-benzamidine is a chemical compound with the IUPAC name 3,5-difluorobenzenecarboximidamide . It has a molecular weight of 156.13 .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H6F2N2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H3,10,11) . This indicates that the compound has a benzene ring with two fluorine atoms and an amidine group attached. Physical and Chemical Properties Analysis

This compound is a solid at room temperature .Scientific Research Applications

Pharmaceutical Applications

Benzamide derivatives have been extensively studied for their potential in treating various diseases:

- Epilepsy and Pain Management: N-Pyridyl and pyrimidine benzamides were identified as potent KCNQ2/Q3 potassium channel openers, showing activity in animal models of epilepsy and pain. However, some showed unacceptable toxicities upon repeated dosing (Amato et al., 2011).

- Antipathogenic Activity: New thiourea derivatives, including benzamides, have shown significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for biofilm growth (Limban et al., 2011).

- Anti-Influenza Virus Activity: Benzamide-based 5-aminopyrazoles and their fused heterocycles demonstrated remarkable activity against the avian influenza virus H5N1, showcasing their potential as antiviral agents (Hebishy et al., 2020).

Chemical Synthesis and Materials Science

- C-H Alkenylation: A rhodium(III)-catalyzed alkenylation method of benzamides with difluorohomoallylic silyl ethers via β-H elimination was developed, highlighting a new strategy for the synthesis of difluorinated compounds (Cui et al., 2023).

- Synthesis of Functionalized Poly(arylene ether)s: Poly(arylene ether)s with pendent 3-iodophenyl sulfonyl groups were synthesized, including steps involving 3,5-difluoro-1-((3-iodophenyl)sulfonyl)benzene, indicating the role of difluorobenzamide derivatives in developing novel polymeric materials (Tatli et al., 2013).

Safety and Hazards

The safety data sheet for 3,5-Difluoro-benzamidine indicates that it is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard . This means it may be harmful if swallowed. Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, and not getting the compound in eyes, on skin, or on clothing .

Mechanism of Action

Mode of Action

The presence of the difluoro group may enhance the compound’s binding affinity or selectivity .

Pharmacokinetics

The compound’s molecular weight (15613 g/mol ) suggests that it may be well-absorbed and distributed in the body. The presence of the difluoro group could potentially affect the compound’s metabolic stability and its excretion rate .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3,5-Difluoro-benzamidine. For instance, the compound’s stability might be affected by storage temperature, as suggested by the recommended storage temperature of 0-5°C .

Biochemical Analysis

Biochemical Properties

3,5-Difluoro-benzamidine plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as trypsin, kallikrein, and urokinase-type plasminogen activator. The nature of these interactions involves the binding of this compound to the active site of these enzymes, thereby inhibiting their activity. This inhibition is crucial in regulating various physiological processes, including blood coagulation and inflammation .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in inflammatory responses and apoptosis. Additionally, it can alter cellular metabolism by inhibiting enzymes that play a role in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active sites of serine proteases, preventing substrate access and subsequent catalysis. This inhibition can lead to changes in gene expression, particularly genes involved in inflammatory and apoptotic pathways. The binding interactions are primarily driven by the fluorine atoms, which enhance the binding affinity and specificity of this compound for its target enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including sustained inhibition of enzyme activity and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its inhibitory effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit enzymes such as enoyl-CoA delta isomerase and casein kinase II subunit alpha, affecting lipid metabolism and protein phosphorylation, respectively. These interactions can lead to changes in metabolic flux and alterations in the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to plasma proteins, facilitating its distribution throughout the body. Additionally, specific transporters may mediate the uptake and efflux of this compound, influencing its localization and accumulation in various tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can influence gene expression, or to the cytoplasm, where it can interact with cytoplasmic enzymes. These localization patterns are essential for the compound’s biochemical effects .

Properties

IUPAC Name |

3,5-difluorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOJRZRBYPOQET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395099 | |

| Record name | 3,5-Difluoro-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582307-06-0 | |

| Record name | 3,5-Difluoro-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Cyano-2-[5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]ethylidene]indolin-3-one](/img/structure/B1306832.png)

![3-phenylindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B1306839.png)

![2-[(3-Phenyl-2-propenyl)sulfanyl]aniline](/img/structure/B1306863.png)